molecular formula C11H21NO3 B7479396 Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate

Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate

Cat. No. B7479396
M. Wt: 215.29 g/mol
InChI Key: NKDUBHHPRRTYJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate, also known as EMEP, is a chemical compound that has recently gained attention in the scientific community due to its potential application in various fields. EMEP belongs to the class of piperidine derivatives and has been synthesized using different methods.

Mechanism of Action

The exact mechanism of action of Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate is not fully understood, but it has been suggested that Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate acts as a modulator of the GABAergic system. Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate has been reported to enhance the activity of GABA receptors, which are involved in the regulation of anxiety, depression, and pain. Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate may also modulate the activity of other neurotransmitter systems, including the dopaminergic and serotonergic systems.
Biochemical and Physiological Effects:
Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate has been reported to have various biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate has been shown to reduce pain and inflammation in animal models, and it has been suggested as a potential treatment for chronic pain conditions. Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate has also been reported to reduce anxiety and depression-like behaviors in animal models, and it has been suggested as a potential treatment for anxiety and depression.

Advantages and Limitations for Lab Experiments

One advantage of Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate is its potential application in various fields, including medicinal chemistry, neuroscience, and drug discovery. Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate has been reported to have multiple pharmacological effects, and it has been suggested as a potential lead compound for the development of new drugs. However, the limitations of Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate include its low solubility in water, which may affect its bioavailability and pharmacokinetics. Moreover, the toxicity and safety of Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate have not been fully evaluated, and further studies are needed to determine its potential side effects.

Future Directions

There are several future directions for the research on Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate. Firstly, further studies are needed to determine the exact mechanism of action of Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate and its potential targets in the brain. Secondly, the pharmacokinetics and pharmacodynamics of Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate need to be evaluated in animal models and humans to determine its safety and efficacy. Thirdly, the potential application of Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate in drug delivery systems needs to be explored further. Finally, the development of new derivatives of Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate with improved solubility and pharmacological properties may lead to the discovery of new drugs for the treatment of various diseases.

Scientific Research Applications

Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate has been studied for its potential application in various fields, including medicinal chemistry, neuroscience, and drug discovery. Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate has been reported to have analgesic and anti-inflammatory effects in animal models, and it has been suggested as a potential lead compound for the development of new painkillers. Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate has also been reported to have anxiolytic and antidepressant effects, and it has been suggested as a potential treatment for anxiety and depression. Moreover, Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate has been studied for its potential application in drug delivery systems, and it has been reported to enhance the permeability of drugs across the blood-brain barrier.

properties

IUPAC Name

ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-3-15-11(13)10-4-6-12(7-5-10)8-9-14-2/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDUBHHPRRTYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-methoxyethyl)piperidine-4-carboxylate

Synthesis routes and methods

Procedure details

A solution of ethyl isonipecotate (26 g, 166 mmol) in ethanol (150 ml) was treated with potassium carbonate (41 g, 297 mmol) and 2-bromoethyl methyl ether (25 g, 179 mmol). After heating at reflux for 24 hours, the mixture was filtered and the solid washed with ethanol. The filtrate was concentrated in vacuo to yield the title compound (32.76 g, 92%); 1H NMR (CDCl3) 4.12 (2H, q, J=7.1 Hz), 3.51 (2H, t, J=5.7 Hz), 3.33 (3H, s), 2.92 (2H, m), 2.56 (2H, t, J=5.7 Hz), 2.33-1.71 (7H, m) and 1.25 (3H, t, J7.1 Hz).
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
92%

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